
4-氟-4'-甲基二苯甲酮
描述
4-Fluoro-4’-methylbenzophenone is a chemical compound with the molecular formula C14H11FO . It is a white crystalline powder .
Synthesis Analysis
The synthesis of 4-Fluoro-4’-methylbenzophenone can be achieved by the reaction of p-fluorobenzoyl chloride with anisole in the presence of aluminium chloride in carbon disulfide at room temperature for 1 hour . Another method involves a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride, fluorobenzene, and an AgCl3 catalyst .Molecular Structure Analysis
The molecular structure of 4-Fluoro-4’-methylbenzophenone consists of a benzene ring attached to a carbonyl group (C=O), which is further connected to another benzene ring with a fluorine atom and a methyl group attached .Chemical Reactions Analysis
4-Fluoro-4’-methylbenzophenone can undergo a photochemical reduction process to form 4-fluoro-4’-methylbenzopinacol. This involves irradiating a solution of the compound with UV light at a wavelength of 350 nm .Physical And Chemical Properties Analysis
4-Fluoro-4’-methylbenzophenone has a molecular weight of 214.235 and a density of 1.1±0.1 g/cm3 . Its boiling point is 334.8±25.0 °C at 760 mmHg .科学研究应用
Photoreduction Studies
4-Fluoro-4’-methylbenzophenone: has been utilized in photoreduction studies to understand its behavior under UV light exposure. This compound is known for its ability to undergo photoreduction, which is a valuable property in the study of photochemical reactions .
Pharmaceuticals
In the pharmaceutical industry, 4-Fluoro-4’-methylbenzophenone is explored for its potential to enhance the potency, selectivity, and metabolic stability of drugs. Its fluorine atom can significantly affect the pharmacokinetic and physicochemical properties of therapeutic compounds .
Material Science
The compound’s unique properties make it a candidate for developing new materials with specific photophysical characteristics. It’s studied for its interactions in various solvents, which is crucial for designing materials with desired optical properties .
Organic Synthesis
4-Fluoro-4’-methylbenzophenone: serves as an intermediate in organic synthesis, particularly in the synthesis of complex organic molecules. Its stability and reactivity are of interest for constructing new organic compounds with specific functionalities .
Analytical Chemistry
In analytical chemistry, 4-Fluoro-4’-methylbenzophenone is used as a standard or reference compound in various spectroscopic methods. Its well-defined spectral properties allow for accurate calibration and method development .
Environmental Science
Research into the environmental impact of benzophenones, including 4-Fluoro-4’-methylbenzophenone , is critical. Studies focus on their distribution, toxicity, and potential effects on ecosystems, contributing to environmental risk assessments .
Agricultural Research
The use of 4-Fluoro-4’-methylbenzophenone in agricultural research includes studying its migration levels from packaging materials to foodstuffs. This is important for ensuring food safety and understanding the compound’s behavior in various packaging scenarios .
Industrial Applications
Industrially, 4-Fluoro-4’-methylbenzophenone is involved in the synthesis of materials that require specific photoinitiating properties. It’s used in the production of coatings, adhesives, and inks that are cured using UV light .
未来方向
属性
IUPAC Name |
(4-fluorophenyl)-(4-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO/c1-10-2-4-11(5-3-10)14(16)12-6-8-13(15)9-7-12/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLMBDAUYJQQTRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50406058 | |
| Record name | 4-FLUORO-4'-METHYLBENZOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50406058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-4'-methylbenzophenone | |
CAS RN |
530-46-1 | |
| Record name | 4-FLUORO-4'-METHYLBENZOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50406058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


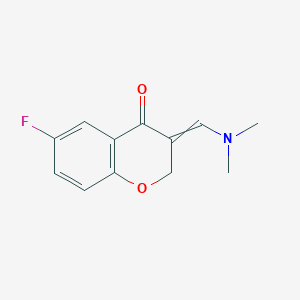

![2-[(1-Formylnaphthalen-2-yl)oxy]acetic acid](/img/structure/B1335433.png)
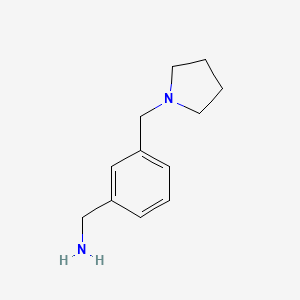

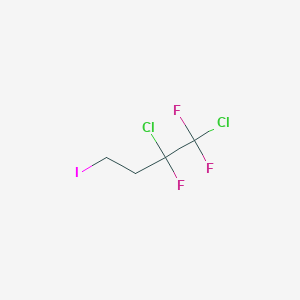
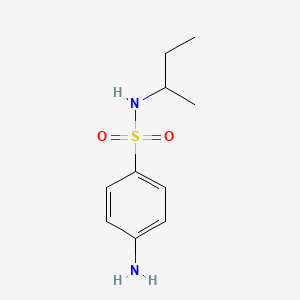

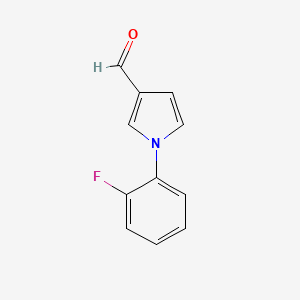
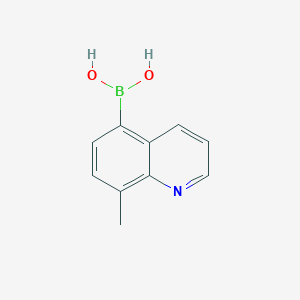

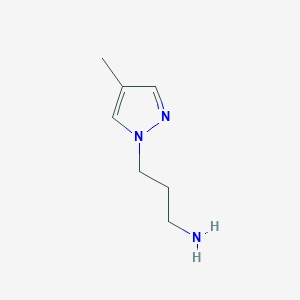
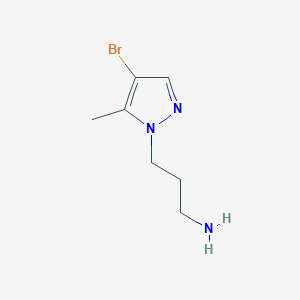
![5-[(3-Formylphenoxy)methyl]-2-furoic acid](/img/structure/B1335465.png)